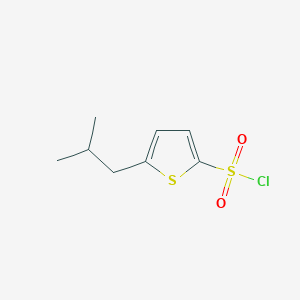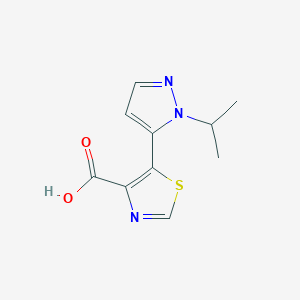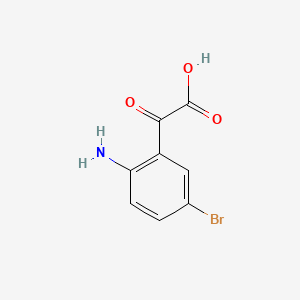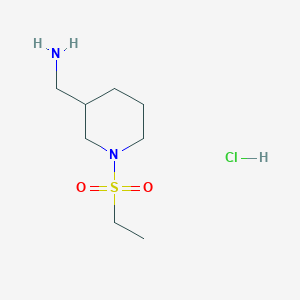![molecular formula C13H20N2O2 B11870900 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropylacetyl group and a diazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through a multi-step process. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This reaction typically starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-ulcer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Materials Science: The spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological systems, providing insights into their mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. In the context of its anti-ulcer activity, it is believed to inhibit the secretion of gastric acid and protect the gastric mucosa . The compound may interact with receptors or enzymes involved in the regulation of gastric acid secretion, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a benzyl group and a sulfur atom in its structure.
8,8-Difluoro-2-azaspiro[4.5]decan-3-one: This compound features fluorine atoms and is used in various chemical and biological studies.
Uniqueness
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is unique due to the presence of the cyclopropylacetyl group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
8-(2-cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)3-5-15(6-4-13)12(17)7-10-1-2-10/h10H,1-9H2,(H,14,16) |
InChI-Schlüssel |
OSEBXIWBTODAGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(=O)N2CCC3(CC2)CC(=O)NC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















